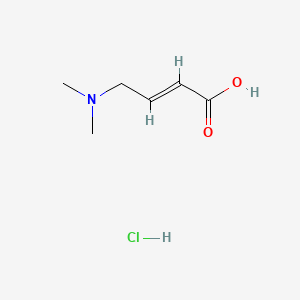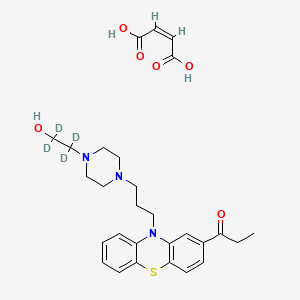
N-(N-ベンゾイル-L-チロシル)-L-アラニン-d5
説明
“N-(N-Benzoyl-L-tyrosyl)-L-alanine” is a compound that could be related to “N-Benzoyl-L-tyrosine p-nitroanilide” and "N-Benzoyl-L-tyrosine p-amidobenzoic acid" . These compounds are used as substrates to identify, differentiate, and characterize various proteases .
Synthesis Analysis
There’s a high-performance liquid chromatographic method described for the analysis of bentiromide metabolites in urine . This method might be relevant to the synthesis analysis of “N-(N-Benzoyl-L-tyrosyl)-L-alanine”.
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-L-tyrosine p-nitroanilide” is C22H19N3O5 . The molecular weight is 405.40 . The molecular structure of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Chemical Reactions Analysis
“N-Benzoyl-L-tyrosine p-nitroanilide” is used as a substrate to identify, differentiate, and characterize serine carboxypeptidase(s) and various proteases . The chemical reactions involving “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-L-tyrosine p-nitroanilide” include a melting point of 235-237 °C and it is stored at −20°C . The properties of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
科学的研究の応用
外分泌膵機能評価
N-(N-ベンゾイル-L-チロシル)-L-アラニン-d5: は外分泌膵機能の評価に使用されます。 この化合物は、ベンチロミドとしても知られており、キモトリプシン感受性ペプチドであり、経口投与されると、腸管内でキモトリプシンによって特異的に切断されます . その生成物であるN-ベンゾイル-L-チロシンとp-アミノ安息香酸(PABA)は吸収され、尿中に排泄され、膵臓キモトリプシン活性の指標となります .
膵外分泌不全の診断
This compoundの加水分解産物は、特に慢性膵炎などの状態において、膵外分泌不全の診断に使用されます . 慢性膵炎の患者では、この化合物の投与後のPABAの尿中回収率が有意に低く、膵臓機能の低下を示しています .
糖尿病における膵機能の研究
研究によると、糖尿病患者では、多くの場合、膵臓外分泌機能に異常が見られます . This compoundを投与し、尿中のPABAを分析することで、これらの機能障害を明らかにすることができます .
肝硬変が膵臓機能に与える影響の調査
肝硬変は肝臓の機能を著しく損ない、PABAの排泄に影響を与える可能性があります。 This compoundを用いた研究は、肝硬変が膵臓機能とPABAの排泄過程にどのように影響するかを理解するのに役立ちます .
代謝経路分析
This compoundの代謝経路は、正常動物と膵管結紮動物の両方で研究されています。 その知見は、この化合物の加水分解産物の吸収と排泄に関与する代謝過程の理解を深めるのに役立ちます .
薬物動態とバイオアベイラビリティ研究
この化合物の吸収速度とバイオアベイラビリティは、腸管キモトリプシン活性と相関しています。 この関係は、薬物動態研究にとって重要であり、治療的用途における投与量と送達方法を決定することができます .
動物モデルにおける合成ペプチドの利用
This compound: は、動物モデルにおける外分泌膵機能不全の診断を研究するための合成ペプチドモデルとして役立ち、ヒトにおける同様の評価の基礎を提供します<a aria-label="1: this compound" data-citationid="3aea7c9b-3c63-9ed1-9599-065951af0652-40" h="ID=SERP,5015.1" href="https://jpet.aspetjournals.org/content/206/2/4
作用機序
Target of Action
The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is chymotrypsin , a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins in the small intestine into smaller peptides.
Mode of Action
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 interacts with chymotrypsin by serving as a substrate . It is resistant to trypsin, another type of protease, making it specific for chymotrypsin .
Biochemical Pathways
The compound’s interaction with chymotrypsin affects the protein digestion pathway . By serving as a substrate for chymotrypsin, it influences the breakdown of proteins into smaller peptides. The downstream effects of this interaction can impact the overall process of protein digestion and absorption .
Pharmacokinetics
As a substrate for chymotrypsin, it is likely to be metabolized in the small intestine during the process of protein digestion .
Result of Action
The molecular and cellular effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5’s action primarily involve the modulation of protein digestion. By serving as a substrate for chymotrypsin, it can influence the enzyme’s activity and thus the rate and extent of protein breakdown .
Action Environment
The action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is influenced by the environment in the small intestine, where chymotrypsin is active. Factors such as pH and the presence of other digestive enzymes can impact the compound’s efficacy and stability .
将来の方向性
生化学分析
Biochemical Properties
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 plays a significant role in biochemical reactions, particularly in the study of proteolytic enzymes. It is commonly used as a substrate for chymotrypsin, a serine protease that cleaves peptide bonds. The interaction between N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 and chymotrypsin involves the enzyme recognizing and binding to the benzoyl-tyrosyl moiety, followed by the cleavage of the peptide bond between the tyrosine and alanine residues. This interaction is crucial for understanding the specificity and catalytic mechanism of chymotrypsin and other related proteases .
Cellular Effects
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can influence various cellular processes by modulating enzyme activity. In cells expressing chymotrypsin or similar proteases, the compound can be used to monitor enzyme activity and study its effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, the cleavage of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 by chymotrypsin can lead to changes in downstream signaling pathways, affecting processes such as apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 involves its interaction with proteolytic enzymes, primarily chymotrypsin. The compound binds to the active site of the enzyme, where the benzoyl-tyrosyl moiety is recognized and positioned for cleavage. The enzyme’s catalytic triad (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond between the tyrosine and alanine residues, resulting in the release of the cleaved products. This mechanism provides insights into the enzyme’s substrate specificity and catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation. In in vitro studies, the activity of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 as a substrate can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .
Dosage Effects in Animal Models
The effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 in animal models can vary with different dosages. At low doses, the compound can be used to study the basal activity of proteolytic enzymes without causing significant physiological changes. At higher doses, N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions. These threshold effects are important for determining the safe and effective dosage range for experimental studies .
Transport and Distribution
Within cells and tissues, N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for enzymatic reactions. The transport and distribution of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 are critical for understanding its cellular effects and optimizing its use in experimental studies .
Subcellular Localization
The subcellular localization of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a benzoyl group may facilitate the localization of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 to membrane-bound organelles or specific protein complexes. Understanding the subcellular localization of the compound is important for elucidating its role in cellular processes and optimizing its use in biochemical assays .
特性
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-CFEBADSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356383-19-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)


